molecular formula C17H19N3O4 B2981297 2-(3,5-dimethylisoxazol-4-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide CAS No. 1448036-55-2

2-(3,5-dimethylisoxazol-4-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide

Cat. No. B2981297
CAS RN: 1448036-55-2
M. Wt: 329.356
InChI Key: GKGWRQLWMFOCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.356. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-dimethylisoxazol-4-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethylisoxazol-4-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Pyrimido[1,2‐a]benzimidazoles :

    • Research by Troxler and Weber (1974) in "Helvetica Chimica Acta" explored the synthesis of pyrimido[1,2‐a]benzimidazoles, which could be relevant for understanding the chemical behavior and potential applications of similar compounds like the one (Troxler & Weber, 1974).
  • Antidepressant/Anxiolytic and Anti-Nociceptive Effects :

    • Singh et al. (2010) in "Scientia Pharmaceutica" studied novel 2-substituted 1,4-benzodiazepines for potential antidepressant, anxiolytic, and anti-nociceptive effects, providing insights into the therapeutic potential of similar compounds (Singh et al., 2010).
  • Enantioselective Synthesis of Metabolites :

    • Matsubara et al. (2000) in "Tetrahedron" focused on the enantioselective synthesis of metabolites of a vasopressin V2 receptor antagonist, which can be relevant for understanding the synthesis process of similar complex molecules (Matsubara et al., 2000).
  • Characterization of the Histamine H4 Receptor Binding Site :

    • Smits et al. (2006) in "Journal of Medicinal Chemistry" characterized the binding site of the histamine H4 receptor using dibenzodiazepine derivatives, which could be significant for understanding the pharmacological potential of structurally related compounds (Smits et al., 2006).
  • Synthesis of New Coumarins :

    • Al-Amiery et al. (2016) in "Research on Chemical Intermediates" synthesized new coumarins, providing a foundation for the chemical synthesis of complex compounds like the one (Al-Amiery et al., 2016).
  • Dihydropyridazinone Cardiotonics :

    • Robertson et al. (1986) in "Journal of Medicinal Chemistry" explored dihydropyridazinone cardiotonics, which may offer insights into the cardiac therapeutic potential of similar compounds (Robertson et al., 1986).

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-10-13(11(2)24-19-10)9-16(21)18-12-4-5-15-14(8-12)17(22)20(3)6-7-23-15/h4-5,8H,6-7,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGWRQLWMFOCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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